

In-Depth Technical Guide to 3,5-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dibromohexanoic acid**, a halogenated carboxylic acid. It details its chemical identity, physicochemical properties, synthesis methodologies, and potential applications. While experimental data on its biological activity remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its potential in organic synthesis and drug discovery.

Chemical Identity and Properties

3,5-Dibromohexanoic acid is a derivative of hexanoic acid with bromine atoms substituted at the 3 and 5 positions. Its unique structure makes it a potential intermediate for the synthesis of various organic molecules.

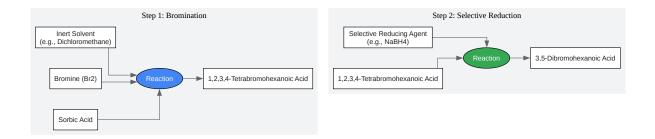
Table 1: Chemical Identifiers of 3,5-Dibromohexanoic Acid

Identifier	Value	
CAS Number	62232-07-9[1]	
Molecular Formula	C ₆ H ₁₀ Br ₂ O ₂ [1]	
IUPAC Name	3,5-dibromohexanoic acid[1]	
SMILES	CC(C(C(=O)O)Br)CBr	
InChI	InChI=1S/C6H10Br2O2/c1-4(7)2-5(8)3- 6(9)10/h4-5H,2-3H2,1H3,(H,9,10)[1]	

Table 2: Physicochemical Properties of 3,5-Dibromohexanoic Acid

Property	Value	Source
Molecular Weight	273.95 g/mol	PubChem[1]
XLogP3	2.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	271.90475 g/mol	PubChem[1]
Monoisotopic Mass	271.90475 g/mol	PubChem[1]
Melting Point	Not Available	-
Boiling Point	Not Available	-
Solubility	Not Available	-

Note: The melting point, boiling point, and solubility data for **3,5-Dibromohexanoic acid** are not readily available in the searched literature, indicating a potential gap in experimental characterization.


Synthesis Methodology

The primary synthetic route to **3,5-Dibromohexanoic acid** involves the bromination of a suitable hexenoic acid precursor.

Experimental Protocol: Bromination of Hexenoic Acid Derivative

While a detailed, step-by-step experimental protocol for the synthesis of **3,5-Dibromohexanoic acid** is not explicitly available, the literature suggests a general methodology based on the bromination of a hexenoic acid derivative. A plausible approach, synthesized from available information, is the bromination of sorbic acid (trans,trans-2,4-hexadienoic acid) followed by selective reduction.

Hypothetical Synthesis Workflow:

Click to download full resolution via product page

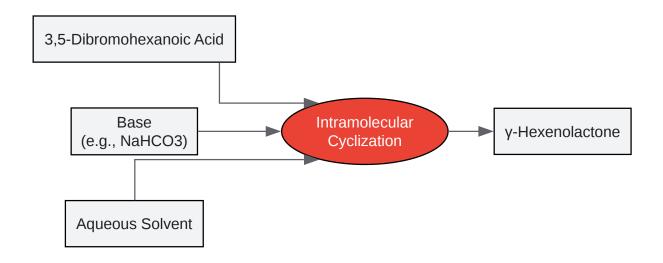
Caption: Hypothetical two-step synthesis of **3,5-Dibromohexanoic acid**.

Methodology:

- Bromination: Sorbic acid is dissolved in a suitable inert solvent such as dichloromethane. To
 this solution, a stoichiometric amount of bromine is added dropwise at a controlled
 temperature, typically at or below room temperature, to prevent unwanted side reactions.
 The reaction mixture is stirred until the reaction is complete, which can be monitored by
 techniques like thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is typically washed with an
 aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted
 bromine. The organic layer is then washed with brine, dried over an anhydrous salt (e.g.,
 sodium sulfate), and the solvent is removed under reduced pressure to yield the crude
 tetrabrominated product.
- Selective Reduction: The crude 1,2,3,4-tetrabromohexanoic acid is then subjected to a
 selective reduction to remove the bromine atoms at the 2 and 4 positions. This could
 potentially be achieved using a mild reducing agent like sodium borohydride under controlled
 conditions. The choice of solvent and reaction temperature would be critical to achieve the
 desired selectivity.
- Purification: The final product, **3,5-Dibromohexanoic acid**, would be purified using standard techniques such as column chromatography or recrystallization.

Note: This is a generalized and hypothetical protocol. The actual experimental conditions, including reaction times, temperatures, and purification methods, would need to be optimized.

Applications in Organic Synthesis


The primary documented application of **3,5-Dibromohexanoic acid** is as an intermediate in the synthesis of γ -hexenolactone.

Synthesis of γ-Hexenolactone

The presence of bromine atoms at the 3 and 5 positions facilitates an intramolecular cyclization reaction to form a five-membered lactone ring.

Reaction Pathway:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,5-Dibromohexanoic acid | C6H10Br2O2 | CID 71388526 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3,5-Dibromohexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15455196#3-5-dibromohexanoic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com